2-Chloro-2-fluoro-2-phenylacetic acid
Description
Contextualizing α-Halo-α-phenylacetic Acids in Organic Synthesis and Chemical Biology
α-Halo carboxylic acids, including α-halo-α-phenylacetic acids, are highly valued as intermediates, or synthons, in organic synthesis. wikipedia.orgrsc.org The presence of a halogen atom at the α-position significantly enhances the molecule's reactivity, making it a versatile precursor for a multitude of chemical transformations. fiveable.me Phenylacetic acid itself is a foundational structure for many pharmaceuticals, such as diclofenac (B195802) and penicillin G, and its derivatives are known to possess a wide range of biological activities. mdpi.comwikipedia.org
The halogen atom on the α-carbon is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, leading to the synthesis of diverse derivatives. For instance, α-chlorophenylacetic acids can be converted into α-hydroxy, α-amino, or α-mercapto acids through substitution of the chlorine atom. rsc.org These reactions are fundamental for building more complex molecules with potential applications in medicinal chemistry and materials science. The development of efficient and selective methods for the α-halogenation of phenylacetic acids remains an active area of research, underscoring the importance of these compounds as synthetic building blocks. rsc.orgnih.gov
Table 1: Applications of α-Halo-α-phenylacetic Acid Derivatives in Organic Synthesis
| Precursor Compound | Reaction Type | Resulting Compound Class |
| α-Chlorophenylacetic acid | Nucleophilic Substitution (with H₂O) | α-Hydroxyphenylacetic acid |
| α-Bromophenylacetic acid | Nucleophilic Substitution (with NH₃) | α-Aminophenylacetic acid (Amino Acid) wikipedia.org |
| α-Haloester | Darzens Reaction (with Ketone/Aldehyde) | α,β-Epoxy ester (Glycidic ester) wikipedia.org |
| α-Chloroamide | Further Synthetic Transformations | Various complex molecules rsc.org |
Significance of Geminal Chloro-Fluoro Substitution at the α-Carbon
The introduction of two different halogens on the same carbon atom, known as geminal dihalogenation, imparts unique properties to a molecule. In 2-Chloro-2-fluoro-2-phenylacetic acid, the geminal arrangement of chlorine and fluorine at the stereocenter is particularly significant for several reasons.
First, it creates a molecule with differentiated reactivity. The carbon-chlorine (C-Cl) bond and the carbon-fluorine (C-F) bond have distinct bond strengths and susceptibilities to nucleophilic attack. Generally, the C-Cl bond is longer and more readily cleaved than the exceptionally strong C-F bond. This differential reactivity allows for chemoselective transformations, where a reagent can be chosen to react specifically at the C-Cl bond while leaving the C-F bond intact. nih.gov This principle is highly valuable in multi-step syntheses, enabling sequential and controlled modifications of the molecule. nih.govnih.gov
Second, the presence of a highly electronegative fluorine atom has a profound electronic influence on the molecule. It can affect the acidity of the carboxylic acid proton and the reactivity of the adjacent C-Cl bond. This electronic effect, combined with the steric properties of the two different halogens, can be exploited to control the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drugs and other biologically active compounds. nih.gov
Table 2: Comparison of Carbon-Halogen Bond Properties
| Property | Carbon-Chlorine (C-Cl) | Carbon-Fluorine (C-F) |
| Average Bond Energy (kJ/mol) | ~339 | ~485 |
| Average Bond Length (pm) | ~177 | ~135 |
| Electronegativity of Halogen | 3.16 | 3.98 |
| General Reactivity | More reactive; better leaving group | Less reactive; poorer leaving group |
Overview of Current Research Trajectories for Halogenated Phenylacetic Acid Derivatives
Contemporary research on halogenated phenylacetic acid derivatives is advancing along several key trajectories, driven by the demand for novel molecules in medicine, agriculture, and materials science.
A primary focus is the development of new, more efficient, and environmentally benign synthetic methodologies. Researchers are exploring novel catalytic systems and reaction conditions to achieve high yields and selectivity in halogenation reactions. rsc.org This includes the use of sustainable chlorinating agents under solvent-free conditions and the application of modern techniques like electrochemistry to synthesize α-chloroarylacetic acids. rsc.orgmdpi.com
Another significant research avenue is the exploration of their potential in medicinal chemistry. Phenylacetic acid derivatives are being synthesized and evaluated as potential therapeutic agents, including as enzyme inhibitors (e.g., aldose reductase inhibitors) and as agonists for nuclear receptors like hPPAR. researchgate.netnih.gov The introduction of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making halogenated derivatives attractive candidates for drug discovery programs.
Furthermore, there is a growing emphasis on stereoselective synthesis. Since many biological targets are chiral, the ability to synthesize a specific stereoisomer of a halogenated phenylacetic acid is crucial. Research into asymmetric halogenation and the use of chiral catalysts aims to provide access to enantiomerically pure compounds, which is essential for developing safer and more effective pharmaceuticals. nih.gov Finally, these compounds continue to be investigated as intermediates for agrochemicals, such as plant growth regulators. kajay-remedies.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-fluoro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUVZKIKMCNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Chemical Reactivity of 2 Chloro 2 Fluoro 2 Phenylacetic Acid
Elucidation of Reaction Pathways Involving α-Halo-α-phenylacetic Acids
The reactivity of α-halo-α-phenylacetic acids is largely dictated by the presence of the halogen atoms on the carbon adjacent to both the phenyl and carboxylic acid groups. This substitution pattern opens up several reaction pathways.
Nucleophilic Substitution Reactions at the α-Carbon
α-Halo carboxylic acids are valuable substrates for nucleophilic substitution reactions, where a nucleophile replaces the halogen atom at the α-carbon. fiveable.mewikipedia.org This reactivity is enhanced because the halogen's presence increases the electrophilicity of the α-carbon. fiveable.me The reaction typically proceeds via an SN2 mechanism, which is facilitated by the stabilization of the transition state. The adjacent carbonyl group allows an incoming nucleophile to share its charge between the α-carbon and the carbonyl carbon, which lowers the activation energy and increases reaction rates. libretexts.org For 2-Chloro-2-fluoro-2-phenylacetic acid, a nucleophile can attack the α-carbon, leading to the displacement of either the chloride or fluoride (B91410) ion. These reactions are fundamental to synthesizing a wide array of more complex molecules, such as α-hydroxy and α-amino acids. nih.gov
Influence of Halogen Substituents on Reaction Selectivity
The presence of two different halogens, chlorine and fluorine, on the α-carbon of this compound introduces selectivity considerations. The outcome of a nucleophilic substitution reaction depends on the relative leaving group ability of the halide ions. In general, weaker bases are better leaving groups. libretexts.orglibretexts.org When comparing the halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is the poorest leaving group among them due to the fluoride anion being the most basic. libretexts.org
This trend is a result of the bond strength between the carbon and the halogen atom; the C-F bond is the strongest single bond to carbon, making it difficult to break. alfa-chemistry.com Therefore, in nucleophilic substitution reactions involving this compound, the chloride ion is preferentially displaced over the fluoride ion.
The high electronegativity of fluorine also creates a significant partial positive charge on the α-carbon. alfa-chemistry.com While this increases the carbon's electrophilicity, the exceptional strength of the C-F bond often means the energy barrier to break this bond is too high, favoring the cleavage of the C-Cl bond. alfa-chemistry.comacs.org
Radical Reactions and Oxidative Transformations
Phenylacetic acid and its derivatives can undergo oxidative decarboxylation, a process that involves the removal of the carboxyl group as carbon dioxide. acs.orgacs.org These reactions can be induced by thermal methods, photolytically, or through catalysis by metals like copper. acs.orgacs.org The process often involves the formation of radical intermediates. For instance, photocatalytic decarboxylation can lead to the formation of a benzylic radical after the loss of CO2.
While specific studies on radical reactions of this compound are not extensively documented, the principles of benzylic halogenation suggest that the α-position is susceptible to radical formation due to the stabilizing effect of the adjacent phenyl ring. masterorganicchemistry.com However, concurrent free-radical chlorination can sometimes occur at various positions on the molecule, leading to a lack of specificity. libretexts.org Oxidative transformations of phenylacetic acids can yield corresponding carbonyl compounds like benzaldehydes or ketones. acs.orgrsc.org
Acid-Base Properties and their Influence on Reactivity
Gas-Phase Acidity Studies of Halogenated Analogues
Gas-phase acidity provides insight into the intrinsic acidity of a molecule without the influence of solvent effects. numberanalytics.com For halogenated carboxylic acids, the acidity is significantly influenced by the inductive effect of the halogen substituents. The high electronegativity of halogens like chlorine and fluorine withdraws electron density from the rest of the molecule, stabilizing the carboxylate anion formed upon deprotonation.
Solution-Phase Acidity and Carboxylic Acid Functional Group Reactivity
In solution, the acidity of this compound is also enhanced by the strong inductive electron-withdrawing effects of the α-halogen substituents. These effects stabilize the carboxylate anion, making the parent acid more likely to donate a proton. The predicted pKa for α-chlorophenylacetic acid is around 2.40, which is significantly lower than that of phenylacetic acid (pKa = 4.31), indicating a much stronger acid. wikipedia.org The addition of a highly electronegative fluorine atom in this compound would be expected to lower the pKa even further, making it a strong organic acid.
This increased acidity influences the reactivity of the carboxylic acid functional group. Reactions that involve the deprotonated carboxylate anion, such as certain nucleophilic acyl substitutions, are facilitated. masterorganicchemistry.com However, the hydroxyl group of a carboxylic acid is generally a poor leaving group. msu.edu Therefore, to perform substitutions at the carbonyl carbon (e.g., to form esters, amides, or acid chlorides), the hydroxyl group often needs to be converted into a better leaving group, for instance, by protonating it in acidic conditions or by converting the acid to a more reactive acyl chloride. msu.edumasterorganicchemistry.com The electron-withdrawing halogens also increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack once the hydroxyl group is activated. youtube.com
Data Tables
Table 1: Comparison of Acidity (pKa) for Phenylacetic Acid and its Halogenated Analogues
| Compound | Structure | pKa | Reference |
|---|---|---|---|
| Phenylacetic acid | C₆H₅CH₂COOH | 4.31 | wikipedia.org |
| α-Chlorophenylacetic acid | C₆H₅CHClCOOH | 2.40 (Predicted) | |
| 2-Chlorophenylacetic acid | o-ClC₆H₄CH₂COOH | 4.07 | chemicalbook.com |
Table 2: Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Reactivity as Leaving Group | Reference |
|---|---|---|---|
| C-F | 485 | Lowest | alfa-chemistry.com |
| C-Cl | 340 | Moderate | alfa-chemistry.com |
| C-Br | 280 | High | alfa-chemistry.com |
| C-I | 240 | Highest | alfa-chemistry.com |
Conformational Dynamics and Intramolecular Interactions
The conformational landscape and intramolecular forces of this compound are dictated by the interplay of steric and electronic effects arising from the substituents at the α-carbon. The presence of a phenyl ring, a carboxylic acid group, and two different halogen atoms (chlorine and fluorine) on a single stereocenter creates a complex system of interactions that governs its three-dimensional structure and reactivity.
Analysis of Rotational Barriers and Conformer Stability
The rotational barrier heights are influenced by factors such as steric hindrance between the bulky phenyl and carboxyl groups and the halogen atoms. For instance, in similar systems like substituted ethanes, the energy difference between staggered and eclipsed conformations can be on the order of a few kcal/mol. In the case of this compound, the eclipsed conformations, where the substituents on the α-carbon are aligned with the ortho-hydrogens of the phenyl ring or the carbonyl oxygen of the carboxylic acid, are expected to be energetically unfavorable due to steric repulsion and electrostatic interactions.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for rotation around these bonds. Such calculations can predict the relative energies of different conformers and the transition state energies corresponding to the rotational barriers. For a molecule like this compound, several low-energy conformers corresponding to different staggered arrangements of the substituents would be expected. The stability of these conformers is a delicate balance of minimizing steric clash and maximizing stabilizing electronic interactions.
Interactive Data Table: Predicted Rotational Energy Barriers for Analogous Systems
| Rotational Bond | System | Method | Calculated Barrier (kcal/mol) |
| C-C | 1,2-dichloroethane | DFT | ~5.0 |
| C-C | 1,2-difluoroethane | DFT | ~3.0 |
| C-C(aryl) | Substituted Biphenyls | DFT | 3 - 21 |
Note: This table presents representative data for analogous systems to provide a qualitative understanding of the potential energy barriers. Specific values for this compound would require dedicated computational studies.
Hyperconjugation Effects and Halogen Bonding
Electronic interactions, particularly hyperconjugation and halogen bonding, play a crucial role in determining the conformational preferences and stability of this compound.
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In this compound, several types of hyperconjugative interactions are possible:
σ(C-H) → σ(C-X) and σ(C-C) → σ(C-X) (where X = F, Cl):** These interactions can influence the C-F and C-Cl bond lengths and strengths.
Reverse Hyperconjugation: In α-haloalkenes, delocalization can occur from a halogen lone pair to an adjacent π* orbital. While this molecule lacks a double bond at the α-position, similar interactions involving the phenyl ring's π-system or the carbonyl's π-system might occur, influencing the electronic distribution. Studies on cyclic α-haloacetals have shown that hyperconjugative interactions involving carbon-halogen bonds can lead to noticeable changes in bond lengths and geometries.
Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). The chlorine atom, being larger and more polarizable than fluorine, is a more likely candidate for forming halogen bonds. In the context of this compound, the chlorine atom could potentially form an intramolecular halogen bond with the carbonyl oxygen of the carboxylic acid group, or intermolecular halogen bonds in the solid state. Such interactions are directional and can significantly influence the crystal packing and conformation in the solid state. The strength of a halogen bond depends on the electrophilicity of the halogen and the nucleophilicity of the Lewis base.
Intermolecular Interactions in Crystalline and Solution States
In the solid state, the arrangement of this compound molecules in the crystal lattice is governed by a network of intermolecular interactions. While a crystal structure for this specific compound is not available in the public domain, the types of interactions can be inferred from studies of similar molecules like fenamic acids and other phenylacetic acid derivatives.
The primary intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or catemeric chains. These O-H···O hydrogen bonds are among the strongest noncovalent interactions and are a common feature in the crystal structures of carboxylic acids.
Halogen Bonding: As mentioned, intermolecular C-Cl···O or C-Cl···π interactions could play a role in the crystal packing.
π-π Stacking: The phenyl rings of adjacent molecules can engage in stacking interactions, which are driven by a combination of electrostatic and dispersion forces.
C-H···O and C-H···π Interactions: These weaker hydrogen bonds can further stabilize the crystal structure.
In solution, the conformational equilibrium of this compound will be influenced by the solvent polarity. In polar solvents, conformers with larger dipole moments may be stabilized. The carboxylic acid group can also engage in hydrogen bonding with solvent molecules, which can affect its conformational preferences and reactivity. Spectroscopic techniques such as NMR can be employed to study the conformational dynamics in solution by analyzing chemical shifts, coupling constants, and through variable temperature experiments to determine rotational barriers.
Spectroscopic and Analytical Techniques for the Characterization of 2 Chloro 2 Fluoro 2 Phenylacetic Acid
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-Chloro-2-fluoro-2-phenylacetic acid, offering detailed insights into its molecular framework.
¹H, ¹³C, and ¹⁹F NMR for Structural Assignments and Elucidation
The structural backbone of this compound can be meticulously mapped using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques provides unique and complementary information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the acidic proton of the carboxylic acid. The aromatic protons would typically appear as a complex multiplet in the range of 7.4-7.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm, although its position can be highly dependent on the solvent and concentration. Due to the chiral center, the aromatic protons could potentially exhibit more complex splitting patterns if their magnetic environments are rendered non-equivalent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The quaternary carbon atom attached to the chlorine, fluorine, and phenyl group would appear in the region of 80-100 ppm, with its chemical shift significantly influenced by the two halogen substituents. The aromatic carbons would show a series of signals between 125-140 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon bearing a chlorine and a phenyl group. The coupling between the fluorine nucleus and nearby protons or carbons could provide additional structural information.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.4-7.6 | Multiplet | Aromatic Protons |
| ¹H | >10 | Broad Singlet | Carboxylic Acid Proton |
| ¹³C | 165-175 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | 125-140 | Multiple Signals | Aromatic Carbons |
| ¹³C | 80-100 | Singlet | Quaternary Carbon (C-Cl,F) |
| ¹⁹F | Varies | Singlet or Multiplet | Fluorine on Chiral Center |
Application of Chiral Derivatizing Agents in Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial in many applications. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.gov The carboxylic acid functional group allows for the straightforward formation of diastereomeric esters or amides by reaction with a chiral alcohol or amine.
Commonly used chiral derivatizing agents include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), Pirkle's alcohol, and various chiral amines. nih.gov The reaction of racemic this compound with a single enantiomer of a CDA results in a mixture of two diastereomers. These diastereomers are no longer mirror images and will have distinct NMR spectra. The non-equivalence of the chemical shifts for specific protons or fluorine atoms in the two diastereomers can be observed, and the ratio of the integrated peak areas of these signals directly corresponds to the enantiomeric ratio of the original sample.
NOESY and ROESY for Stereochemical and Conformational Analysis
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the three-dimensional structure and conformation of molecules. researchgate.net For this compound, these experiments can reveal through-space interactions between protons.
By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to deduce the relative proximity of different proton groups. This information can be used to establish the preferred conformation of the phenyl group relative to the rest of the molecule and to confirm stereochemical assignments, especially when combined with computational modeling.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural verification.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, chlorine, fluorine, and oxygen atoms in the correct proportions. The exact mass of this compound can be calculated and compared with the experimentally measured value to provide unambiguous confirmation of its molecular formula.
The fragmentation patterns observed in HRMS can also offer valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this specific molecule, the loss of chlorine (Cl) and fluorine (F) radicals, or hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF) molecules, are also plausible fragmentation routes.
**Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₆ClFO₂) **
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M]+ | 188.0034 |
| [M-HF]+ | 168.0105 |
| [M-Cl]+ | 153.0346 |
| [M-COOH]+ | 143.0112 |
| [C₆H₅CFCl]+ | 142.0007 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability. This is often achieved by converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester.
The gas chromatograph separates the derivatized analyte from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the compound. The mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the identity of this compound. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these techniques provide a detailed fingerprint of the functional groups present and can offer insights into the compound's conformational isomers. Although specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of structurally related compounds such as phenylacetic acid and mandelic acid. researchgate.netnih.gov
The key vibrational modes for this compound can be attributed to the phenyl ring, the carboxylic acid group, and the halogenated alpha-carbon.
Key Functional Group Vibrations:
Carboxylic Acid Group:
O-H Stretch: A broad and intense absorption is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C=O Stretch: A very strong and sharp band corresponding to the carbonyl stretch is anticipated around 1700-1720 cm⁻¹. The presence of electron-withdrawing halogens on the adjacent carbon may cause a slight shift to a higher wavenumber compared to unsubstituted phenylacetic acid.
C-O Stretch and O-H Bend: Coupled vibrations involving the C-O stretching and O-H in-plane bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
Phenyl Group:
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
C=C Stretch: Characteristic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. These bands are often sharp and can be indicative of the substitution pattern on the benzene (B151609) ring.
C-H Bending: Out-of-plane C-H bending vibrations are found at lower frequencies (e.g., below 900 cm⁻¹) and are highly characteristic of the substitution pattern of the aromatic ring.
Halogenated Carbon:
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region.
C-F Stretch: The carbon-fluorine stretch is typically observed as a strong band in the 1400-1000 cm⁻¹ range. The exact position can be influenced by the other substituents on the carbon atom.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong | Weak |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium | Strong |
| C=O Stretch | Carboxylic Acid | 1720 - 1700 | Very Strong | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | Strong | Weak-Medium |
| C-F Stretch | Fluoroalkane | 1400 - 1000 | Strong | Weak |
| C-Cl Stretch | Chloroalkane | 800 - 600 | Medium | Strong |
UV-Visible Spectroscopy in Mechanistic Studies and Reaction Monitoring
UV-Visible spectroscopy is a valuable analytical technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. In this compound, the primary chromophore is the phenyl group. The absorption of UV light by the phenyl ring corresponds to the promotion of electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).
The UV spectrum of this compound is expected to be similar to that of other monosubstituted benzene derivatives. It would likely exhibit two main absorption bands:
An intense band, often referred to as the E2-band, typically appears around 200-220 nm. This band arises from a π → π* transition of the benzene ring.
A weaker, structured band, known as the B-band, is expected in the region of 250-280 nm. This band is due to a symmetry-forbidden π → π* transition in the benzene ring, which becomes allowed due to the substituent.
The substituents on the phenyl ring—in this case, the -C(Cl)(F)COOH group—can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε). These effects, known as bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shifts, provide information about the electronic interaction between the substituent and the aromatic ring.
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π* (E2-band) | Phenyl Ring | ~ 210 - 220 |
| π → π* (B-band) | Phenyl Ring | ~ 260 - 270 |
In the context of mechanistic studies and reaction monitoring, UV-Visible spectroscopy can be a powerful tool. For instance, if this compound is involved in a reaction where the phenyl ring is modified, consumed, or its conjugation is altered, the characteristic UV absorbance would change accordingly. By monitoring the absorbance at a specific wavelength (e.g., the λmax of the B-band) over time, the rate of the reaction can be determined. This allows for the investigation of reaction kinetics and the elucidation of reaction mechanisms. For example, in a degradation study, the disappearance of the aromatic chromophore's signal would indicate the breakdown of the molecule.
Computational Chemistry and Theoretical Modeling of 2 Chloro 2 Fluoro 2 Phenylacetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
There is a notable absence of specific studies employing Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and molecular geometry of 2-Chloro-2-fluoro-2-phenylacetic acid. While these computational techniques are standard for such analyses, published research focusing on this particular compound is not found. Similarly, detailed investigations into its conformational landscape, including conformer searching and energy minimization to identify stable isomers, appear to be absent from the available literature.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical Studies on Reaction Mechanisms and Transition States
Detailed theoretical investigations into the reaction mechanisms involving this compound, including the characterization of transition states and elucidation of reaction pathways, have not been a subject of published computational studies. Such research is crucial for understanding the reactivity of the compound, but specific data is currently unavailable.
Analysis of Substituent Effects and Structure-Reactivity Relationships
The scientific literature lacks computational analyses focused on the effects of different substituents on the phenyl ring of this compound. Studies on structure-reactivity relationships, which are vital for designing new molecules with tailored properties, have not been reported for this specific compound.
Molecular Dynamics Simulations for Dynamic Behavior
While molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules, no studies were found that apply this method to an isolated this compound molecule. One study was identified that utilized MD simulations in the context of the enzymatic catalysis of the closely related rac-2-fluoro-2-phenylacetic acid. However, this research focuses on the molecule's interaction within a biological system and does not provide data on the intrinsic dynamic properties of this compound itself.
Research Applications and Functionalization of 2 Chloro 2 Fluoro 2 Phenylacetic Acid Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The dual halogenation at the benzylic carbon makes derivatives of 2-chloro-2-fluoro-2-phenylacetic acid highly valuable intermediates in organic synthesis. This structural feature enhances the reactivity of the molecule, rendering it a versatile precursor for constructing more complex molecular architectures. The α-carbon is highly electrophilic and susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Precursors for Specialty Chemicals and Fine Chemicals
The unique chemical properties of this compound derivatives make them suitable starting materials for the synthesis of specialty and fine chemicals. The enhanced reactivity due to the α-halogen atoms allows these compounds to readily participate in fundamental chemical transformations such as nucleophilic substitution, esterification, and amidation. These reactions are pivotal for synthesizing a diverse array of complex molecules with specific functionalities. For instance, their analogs are used in the production of fragrances and advanced materials.
The general class of α-halogenated phenylacetic acids has been a subject of sustained interest, with continuous development in synthetic methodologies to improve the accessibility of these important synthons. This foundational work supports the use of the chloro-fluoro variant as a building block for a variety of specialty chemicals.
Intermediate in the Synthesis of Agro-Industrial Compounds (e.g., herbicides, pesticides, plant growth regulators)
In the agrochemical sector, phenylacetic acid derivatives are crucial. The non-fluorinated analog, 2-chlorophenylacetic acid, is utilized in the formulation of herbicides and in the production of plant growth regulators, specifically auxins. Ongoing research in this field aims to develop new agrochemicals with improved activity and better environmental profiles, and α-halogenated phenylacetic acids are key candidates for these developments. The introduction of a fluorine atom, a common strategy in agrochemical design to enhance efficacy and metabolic stability, suggests that this compound is a valuable intermediate for next-generation agro-industrial compounds. For example, derivatives of related halogenated phenylacetic acids have been synthesized and investigated for their potential as antifungal agents against pathogens like Fusarium oxysporum. nih.gov
| Agrochemical Class | Role of Phenylacetic Acid Scaffold |
| Herbicides | Serves as a core structure for active ingredients. |
| Pesticides | Used as an intermediate for synthesizing more complex pesticidal molecules. |
| Plant Growth Regulators | Acts as a precursor to synthetic auxins that control cell elongation and differentiation. |
Application in Biochemical and Enzymatic Studies
The distinct electronic and steric properties conferred by the alpha-chloro and alpha-fluoro substituents make these phenylacetic acid derivatives useful tools for investigating biological systems at the molecular level.
Mechanistic Probes for Enzyme Activity and Inhibition
Halogenated organic compounds can serve as effective mechanistic probes for studying enzyme activity and inhibition. The carbon-halogen bond can participate in interactions within an enzyme's active site, and the reactivity of the α-carbon makes it a potential target for covalent modification of enzyme residues. While direct studies on this compound as an enzyme probe are not extensively detailed, the principle is well-established for similar structures. For instance, activity-based probes are powerful tools for the functional dissection of enzymes, such as α-amylases, by forming covalent intermediates with catalytic residues. whiterose.ac.uk The electrophilic nature of the α-carbon in this compound suggests its potential for similar applications in designing specific inhibitors or probes for enzymes that recognize the phenylacetic acid scaffold.
Development of Structure-Activity Relationships for Biological Targets (excluding clinical outcomes)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how specific structural features of a molecule contribute to its biological activity. Halogenation is a key strategy in these studies. The introduction of chlorine and fluorine atoms can significantly alter a molecule's electronic distribution, lipophilicity, and conformational preferences, thereby influencing its interaction with biological targets.
SAR studies on related scaffolds have demonstrated the profound impact of halogen substituents. For example, in a series of aryl acetamide (B32628) triazolopyridazines, the presence and position of chloro and fluoro groups on the phenyl ring were critical for biological potency. nih.gov It was observed that electron-withdrawing groups, such as halogens, were preferred for higher activity. nih.gov Specifically, the synergy of a 3,4-dichloro substitution pattern was noted, and the addition of fluorine often enhanced potency. nih.gov Such studies highlight how derivatives of this compound can be systematically modified to probe the structural requirements of a biological target.
| Structural Modification | Observed Impact on Activity (General Findings) | Reference |
| Addition of Electron-Withdrawing Groups (e.g., Cl, F) | Generally leads to an increase in biological potency. | nih.govresearchgate.net |
| Mono-substitution (e.g., 4-chloro) | Can provide a significant increase in potency over unsubstituted analogs. | nih.gov |
| Di-substitution (e.g., 3,4-dichloro) | Shows synergistic effects, enhancing potency. | nih.gov |
| Introduction of Fluorine | Often restores or enhances potency in multi-substituted analogs. | nih.gov |
Development of Novel Reagents and Catalysts
The inherent reactivity of this compound and its derivatives makes them candidates for the development of new synthetic reagents. The carboxylic acid moiety can be easily converted into other functional groups, such as acid chlorides or esters, which can then be used to transfer the α,α-dihalo-phenylacetyl group to other molecules. For instance, the conversion of the acid to a more reactive acyl chloride using reagents like thionyl chloride is a common strategy to facilitate amide bond formation. The unique combination of two different halogens could also be exploited for selective, stepwise reactions, although this area remains largely exploratory. The development of chiral versions of this scaffold could also lead to new reagents for asymmetric synthesis.
Chiral Ligands and Organocatalysts Derived from Enantiopure Forms
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. Enantiopure derivatives of this compound represent a potential, though not yet extensively explored, platform for the design of new catalysts.
The core concept involves utilizing the resolved (R)- or (S)-enantiomers of the acid as a chiral scaffold. The carboxylic acid group can be readily converted into other functionalities, such as amides, esters, or alcohols, which can then be further elaborated into ligands for metal-catalyzed reactions or into purely organic catalysts. The phenyl ring and the geminal chloro-fluoro group would serve as sterically and electronically directing groups, influencing the stereochemical outcome of a catalyzed reaction.
For instance, the acid could be reduced to the corresponding amino alcohol, a common structural motif in chiral ligands. The combination of the phenyl ring and the halogenated stereocenter could create a unique chiral pocket around a metal center, influencing the enantioselectivity of reactions like asymmetric hydrogenation or allylic alkylation.
While direct examples are not prevalent, the principle is well-established. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, often feature similar structural motifs. wikipedia.org For example, phenylglycine derivatives are widely used in this context. The 2-chloro-2-fluoro-2-phenylacetyl group could theoretically be employed as a chiral auxiliary, where the stereocenter would control the approach of reagents to a prochiral center elsewhere in the molecule. After the desired transformation, the auxiliary could be cleaved and recovered.
Table 1: Potential Chiral Ligand Scaffolds from this compound (Illustrative examples based on common ligand structures)
| Ligand Type | Potential Derivative from this compound | Target Asymmetric Reaction |
| Phosphine Ligand | (1R)-1-(diphenylphosphino)-1-(2-chloro-2-fluoro-phenyl)methanamine | Asymmetric Hydrogenation |
| Oxazoline Ligand | (R)-2-(2-chloro-2-fluoro-phenyl)-4,5-dihydrooxazole | Asymmetric Allylic Alkylation |
| Diamine Ligand | (1R)-N1,N2-dimethyl-1-(2-chloro-2-fluoro-phenyl)ethane-1,2-diamine | Asymmetric Transfer Hydrogenation |
| Organocatalyst | (R)-(2-chloro-2-fluoro-phenyl)(pyrrolidin-2-yl)methanol | Asymmetric Aldol (B89426) Reaction |
Fluorine-Containing Building Blocks in Fluorination Chemistry
Fluorinated organic molecules are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. tcichemicals.com Fluorinated building blocks are key synthons used to introduce fluorine or fluoroalkyl groups into larger molecules. tcichemicals.com
Derivatives of this compound can be envisioned as specialized building blocks. The presence of both a fluorine and a chlorine atom at the same carbon offers synthetic versatility. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities while retaining the crucial C-F bond.
One potential application is in the synthesis of molecules containing a fluorinated stereocenter. For example, the carboxylic acid could be converted to a ketone, which could then undergo further stereoselective transformations. Alternatively, decarboxylation of the acid under specific conditions could potentially generate a chlorofluorobenzyl intermediate, which could then be used in cross-coupling reactions to build more complex fluorinated structures.
While the broader field of halofluorination and the use of various fluorinated building blocks is well-documented, specific examples detailing the use of this compound derivatives as fluorinating agents or synthons are not prominent in the literature. beilstein-journals.orgnih.gov However, the reactivity patterns of similar gem-dihalogenated compounds suggest that these derivatives could serve as precursors to α-fluoro-substituted styrenes or other valuable fluorinated intermediates through elimination or substitution reactions.
Potential in Advanced Materials Science (e.g., liquid crystals, organic electronics)
The incorporation of fluorine atoms into the core or side chains of organic molecules can have a profound impact on their properties relevant to materials science. In the field of liquid crystals, lateral substitution with fluorine is a common strategy to tune properties such as dielectric anisotropy, viscosity, and mesophase behavior. biointerfaceresearch.com The strong dipole moment of the C-F bond can significantly influence the collective orientation of the molecules in an electric field, which is the basis for liquid crystal display (LCD) technology.
A molecule like this compound, when incorporated into a larger mesogenic (liquid crystal-forming) structure, could introduce a strong lateral dipole due to both the C-F and C-Cl bonds. This could be advantageous in the design of new liquid crystal materials with specific dielectric properties. For example, esterification of the carboxylic acid with a phenolic component that is part of a larger, rigid molecular structure could yield a novel liquid crystalline compound.
The combination of a chiral center with the polar C-F and C-Cl bonds also raises the possibility of creating chiral smectic or cholesteric liquid crystal phases, which are of interest for applications in ferroelectric displays and optical sensors.
In the realm of organic electronics, the electronic properties of organic semiconductors can be finely tuned by the introduction of electron-withdrawing groups like fluorine. The 2-chloro-2-fluoro-phenylacetyl moiety could potentially be integrated into conjugated polymer or small molecule systems for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The strong inductive effect of the halogens could lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection/extraction and for improving the ambient stability of the material.
Table 2: Hypothetical Impact of 2-Chloro-2-fluoro-phenylacetyl Moiety on Material Properties (Illustrative data based on general principles of halogenation in organic materials)
| Material Class | Property | Expected Influence of the Moiety | Rationale |
| Liquid Crystals | Dielectric Anisotropy (Δε) | Potentially large and negative | The strong lateral dipole moments of the C-F and C-Cl bonds would not align with the long molecular axis. |
| Liquid Crystals | Mesophase Stability | May disrupt or promote specific smectic phases | The bulky, polar group can influence intermolecular packing and ordering. |
| Organic Semiconductors | Electron Affinity | Increased | The strong electron-withdrawing nature of fluorine and chlorine lowers the LUMO energy level. |
| Organic Semiconductors | Air Stability | Potentially improved | Lower HOMO energy levels can increase resistance to oxidation. |
While these applications are speculative and based on extrapolations from known structure-property relationships in related fields, they highlight the potential research avenues that derivatives of this compound could open up. Further synthetic and characterization studies are needed to fully realize the potential of this unique chiral, dihalogenated building block.
Q & A
Q. What are the common synthetic routes for 2-chloro-2-fluoro-2-phenylacetic acid, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves halogenation of phenylacetic acid derivatives or coupling reactions. For example, fluorination/chlorination of α-phenylacetic acid precursors using agents like Selectfluor® or N-chlorosuccinimide under controlled temperatures (30–60°C) in anhydrous solvents (e.g., DCM or THF). Yield optimization depends on:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance halogenation efficiency .
- Solvent polarity : Polar aprotic solvents improve reaction kinetics but may require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR distinguishes fluorine environments (δ -120 to -180 ppm for CF₂ groups). NMR identifies aromatic protons (δ 7.2–7.8 ppm) and α-proton splitting patterns .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F/C-Cl stretches (1100–600 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS provides exact mass (e.g., calculated for C₈H₅ClF₂O₂: 214.0 g/mol) and fragmentation patterns .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What safety precautions are recommended when handling halogenated phenylacetic acids?
- Methodological Answer : Standard protocols for hazardous organofluorine/chlorine compounds apply:
- Engineering controls : Fume hoods to limit inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Decontamination : Immediate washing with soap/water for skin contact; ethanol for equipment .
- Waste disposal : Halogenated waste streams to avoid environmental release .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence the acidity and reactivity of this compound?
- Methodological Answer :
- Acidity : The electron-withdrawing effect of Cl and F increases α-C acidity (pKa ~2.5–3.0) compared to unsubstituted phenylacetic acid (pKa ~4.3). This enhances deprotonation in basic conditions, facilitating nucleophilic reactions .
- Reactivity : Fluorine’s electronegativity stabilizes transition states in SN2 reactions, while chlorine’s polarizability promotes electrophilic aromatic substitution. Computational DFT studies (e.g., Gaussian) predict charge distribution and reaction pathways .
Q. What strategies resolve contradictory data on the biological activity of halogenated phenylacetic acids?
- Methodological Answer :
- Comparative assays : Test analogs (e.g., 2-fluoro vs. 2-chloro derivatives) to isolate substituent effects on enzyme inhibition .
- Binding studies : Surface plasmon resonance (SPR) or ITC quantify target affinity (e.g., for COX-2 or PPARγ) and identify nonspecific binding artifacts .
- Metabolic stability : LC-MS/MS tracks in vitro degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic variability .
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer :
- DFT/MD simulations : Predict solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers .
- Machine learning : Train models on existing halogenation datasets to recommend optimal catalysts (e.g., Pd/Cu systems) and temperatures .
- In silico toxicity screening : Tools like ADMET Predictor® assess mutagenicity early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
